molecular formula C21H21N5O2S B2835177 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1111244-60-0

4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2835177
CAS No.: 1111244-60-0
M. Wt: 407.49
InChI Key: HIPJKPVBKBVMFT-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several functional groups including a triazole ring, a thiazole ring, and two phenyl rings with methoxy and methyl substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole ring and sulfur in the thiazole ring would add to the complexity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the triazole and thiazole rings could potentially make the compound reactive towards electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Corrosion Inhibition

Thiazoles are recognized for their significant role in synthetic organic chemistry, particularly as corrosion inhibitors for metals in acidic conditions. One study highlights the synthesis and corrosion inhibition efficiency of thiazoles on copper surfaces in HCl solution. The study found that certain thiazoles can achieve corrosion inhibition efficiencies of about 90%, indicating their potential as effective corrosion inhibitors. This suggests that similar compounds, including derivatives of thiazoles and triazoles, could have applications in protecting metals from corrosion (Farahati et al., 2019).

Antimicrobial and Anti-Proliferative Activities

Research on 1,3,4-oxadiazole derivatives has shown that these compounds possess significant antimicrobial activities against a range of pathogenic bacteria and fungi. Additionally, some derivatives exhibit potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. This indicates the potential of such compounds in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Synthesis and Structural Applications

Studies also focus on the synthesis and structural characterization of thiazole and triazole derivatives, revealing their potential in creating new materials with desired properties. For example, the synthesis of isostructural thiazoles demonstrates their application in developing materials with specific crystalline structures, which could be important for pharmaceuticals and materials science (Kariuki et al., 2021).

Safety and Hazards

As with any chemical compound, handling “4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine” would require appropriate safety measures. Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-12-5-6-14(9-13(12)2)26-20(22)19(24-25-26)21-23-17(11-29-21)16-10-15(27-3)7-8-18(16)28-4/h5-11H,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPJKPVBKBVMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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